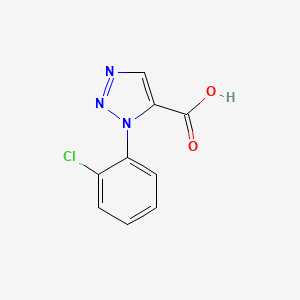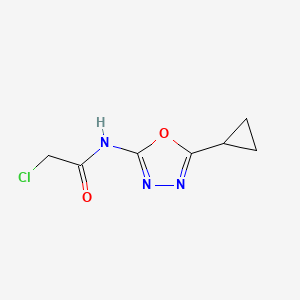
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide
Overview
Description
“2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide” is a versatile chemical compound utilized in various scientific research. It’s a specialty product for proteomics research . The compound is part of the oxadiazoles family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .
Synthesis Analysis
Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Molecular Structure Analysis
The molecular formula of “2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide” is C7H8ClN3O2 . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
The molecular weight of “2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide” is 201.61 . More specific physical and chemical properties are not mentioned in the search results.Scientific Research Applications
Synthesis and Antibacterial Activity
- Synthesis and Evaluation as Antibacterial Agents : Derivatives of 2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and shown significant antibacterial activity. These compounds were synthesized starting from a common intermediate and their structures elucidated by various spectroscopic methods. The compounds exhibited notable activity against various bacteria, suggesting potential use in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antimicrobial and Hemolytic Activity
- Antimicrobial Properties and Hemolytic Activity : Another study focused on the antimicrobial evaluation of derivatives involving the 1,3,4-oxadiazole group. These compounds showed variable antimicrobial activities against selected microbial species. Additionally, their hemolytic activity was assessed, highlighting their potential in medical applications (Gul et al., 2017).
Cancer Research
- Potential in Cancer Research : Derivatives of 2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide have been synthesized and evaluated for anticancer activity. Various synthesized compounds were screened against human tumor cell lines, revealing some compounds with promising anticancer properties (Lelyukh et al., 2015).
Anti-Inflammatory and Anti-Thrombotic Properties
- Investigating Anti-Inflammatory and Anti-Thrombotic Effects : A study on 1,3,4-oxadiazole derivatives, including those related to 2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide, explored their in-vitro and in-vivo anti-inflammatory activities. Some compounds exhibited potent anti-inflammatory effects and anti-thrombotic properties, suggesting their utility in pharmaceutical products (Basra et al., 2019).
Future Directions
Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized in various fields such as material science, medicinal chemistry, and high energy molecules . The demand for new hybrid drugs acting against resistant microorganism has necessitated the urge of new chemical entities to act against these microorganisms . Therefore, “2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide” and other oxadiazoles could have promising future directions in drug development and other scientific research.
properties
IUPAC Name |
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O2/c8-3-5(12)9-7-11-10-6(13-7)4-1-2-4/h4H,1-3H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGRBBRNODNUHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylpiperidin-1-yl)sulfonyl]acetic acid](/img/structure/B1414806.png)
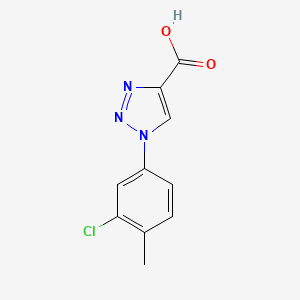
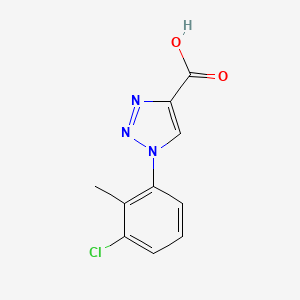
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
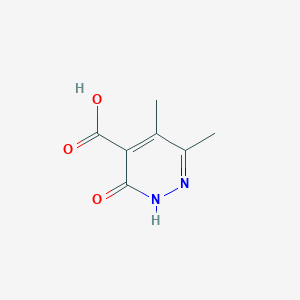
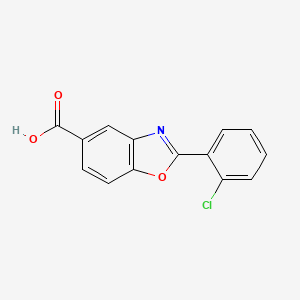
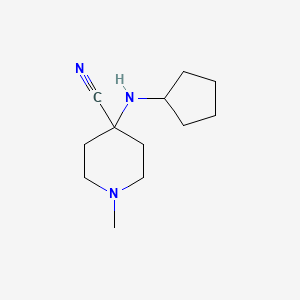
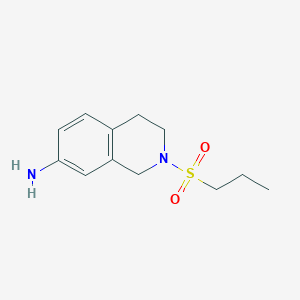
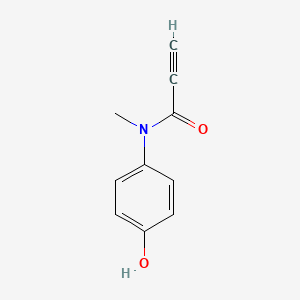
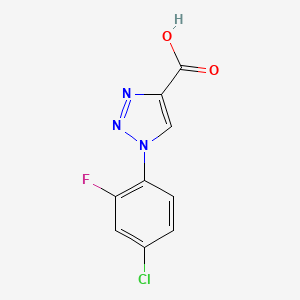
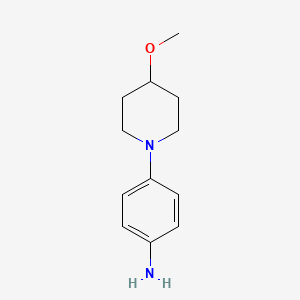
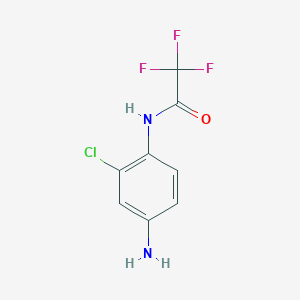
![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)
